BMS-538305 HCl vs. Sitagliptin and Saxagliptin: Comparative DPP‑IV Inhibition Potency
In biochemical assays against human DPP‑IV, BMS‑538305 HCl exhibits an IC₅₀ of 2.3 nM . In head‑to‑head comparisons, this potency is comparable to saxagliptin (IC₅₀ = 2.6 nM for the active metabolite) [1] and approximately 8‑fold more potent than sitagliptin (IC₅₀ = 19 nM) . While BMS‑538305 and saxagliptin are similarly potent, their divergent mechanisms (reversible covalent vs. slow‑dissociating competitive) yield different time‑dependent inhibition profiles.
| Evidence Dimension | Half‑maximal inhibitory concentration (IC₅₀) against recombinant human DPP‑IV |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | Saxagliptin active metabolite: 2.6 nM; Sitagliptin: 19 nM |
| Quantified Difference | BMS‑538305 is equipotent to saxagliptin (1.1‑fold difference) and 8.3‑fold more potent than sitagliptin |
| Conditions | In vitro enzyme inhibition assay (37 °C, pH 7.4) using purified human DPP‑IV |
Why This Matters
Researchers requiring maximal DPP‑IV inhibition at low compound concentrations should select BMS‑538305 over sitagliptin, but must account for mechanistic differences when comparing efficacy to saxagliptin.
- [1] Wang A, Dorso C, Kopcho L, et al. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacol. 2012;12:2. View Source
